molecular formula C14H17F2NO3 B6646687 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid

Cat. No.: B6646687
M. Wt: 285.29 g/mol
InChI Key: CTBZRYUYJSJQIM-UHFFFAOYSA-N
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Description

2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid is an organic compound that features a benzoyl group substituted with fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Compounds with new functional groups replacing the fluorine atoms.

Scientific Research Applications

2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoic Acid: Shares the difluorobenzoyl group but lacks the amide and ethylbutanoic acid moieties.

    2-Ethylbutanoic Acid: Similar aliphatic chain but lacks the aromatic ring and fluorine atoms.

Uniqueness

2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid is unique due to the combination of its aromatic ring with fluorine substitutions and its aliphatic chain. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-[[(3,5-difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-3-14(4-2,13(19)20)8-17-12(18)9-5-10(15)7-11(16)6-9/h5-7H,3-4,8H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBZRYUYJSJQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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